1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Medicinal chemistry Structure-activity relationship Benzimidazole scaffold

This specific morpholinyl-sulfonyl-benzimidazole (CAS 2097859-89-5, MW 336.4) is the critical unsubstituted (R=H at 2-position) baseline probe in the WO2005058871 chemotype family. It is not a generic building block; it provides the essential lower-bound control for quantifying the impact of 2-position substitution on RSV antiviral potency. Its computed XLogP3-AA of 0.4 distinguishes it from more lipophilic analogs, making it a superior choice for aqueous solubility and reducing assay interference in SPR or ADME panels. Procurement of this exact CAS is mandatory to ensure valid SAR comparisons and avoid the divergent biological outcomes associated with the 2-methyl analog (CAS 2097929-23-0).

Molecular Formula C15H20N4O3S
Molecular Weight 336.41
CAS No. 2097859-89-5
Cat. No. B2481923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
CAS2097859-89-5
Molecular FormulaC15H20N4O3S
Molecular Weight336.41
Structural Identifiers
SMILESC1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C15H20N4O3S/c20-23(21,17-7-9-22-10-8-17)18-6-5-13(11-18)19-12-16-14-3-1-2-4-15(14)19/h1-4,12-13H,5-11H2
InChIKeyWUSMQGXIFVGGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[1-(Morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2097859-89-5): Chemical Identity, Structural Class, and Procurement-Relevant Profile


1-[1-(Morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2097859-89-5, PubChem CID 121193888) is a heterocyclic small molecule (C₁₅H₂₀N₄O₃S, MW 336.4 g/mol) belonging to the morpholinyl-containing benzimidazole class [1]. The compound features a benzimidazole (1H-1,3-benzodiazole) core N-linked at the 1-position to a pyrrolidine-3-sulfonyl-morpholine moiety. Its computed XLogP3-AA value of 0.4, zero hydrogen-bond donors, six hydrogen-bond acceptors, and three rotatable bonds represent a distinct physicochemical signature that differentiates it from close structural analogs bearing additional substituents [1]. This compound falls within the broad generic scope of a patent family (WO2005058871, US7449463B2, US8883837B2) describing morpholinyl-containing benzimidazoles as inhibitors of respiratory syncytial virus (RSV) replication, originally assigned to Tibotec Pharmaceuticals Ltd. / Janssen Sciences Ireland UC [2].

Why In-Class Morpholinyl-Benzimidazole Compounds Cannot Be Interchanged with CAS 2097859-89-5 Without Quantitative Validation


Compounds within the morpholinyl-sulfonyl-benzimidazole class exhibit substantial variation in biological activity driven by even minor structural modifications to the benzimidazole core [1]. The target compound bears an unsubstituted benzimidazole ring (R = H at the 2-position), distinguishing it from the 2-methyl analog (CAS 2097929-23-0; C₁₆H₂₂N₄O₃S, MW 350.4) [2]. This single methyl substitution alters molecular weight, lipophilicity, and hydrogen-bonding capacity, which can translate into measurable differences in target binding affinity, selectivity, solubility, and metabolic stability . The patent literature encompassing this chemotype explicitly demonstrates that RSV antiviral potency (measured as pEC₅₀) is sensitive to substituent identity and position on the benzimidazole scaffold [1]. Consequently, procurement or experimental substitution based solely on core scaffold similarity, without quantitative comparative data, carries a material risk of divergent biological outcomes.

Product-Specific Quantitative Evidence Guide: Differentiating 1-[1-(Morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2097859-89-5) from Its Closest Analogs


Structural Differentiation: Unsubstituted 2-Position on the Benzimidazole Core Distinguishes CAS 2097859-89-5 from the 2-Methyl Analog CAS 2097929-23-0

The target compound carries a hydrogen atom at the 2-position of the benzimidazole ring, whereas the closest commercially cataloged analog, 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2097929-23-0), bears a methyl substituent at this position [1]. This single-atom difference (H vs. CH₃) is a critical determinant in benzimidazole-based SAR, as the 2-position directly influences both steric accessibility to biological targets and the electronic character of the fused imidazole ring [2].

Medicinal chemistry Structure-activity relationship Benzimidazole scaffold

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA = 0.4) Positions CAS 2097859-89-5 in a More Hydrophilic Property Space Than the 2-Methyl Analog

The computed partition coefficient (XLogP3-AA) for the target compound is 0.4, as reported by PubChem [1]. The 2-methyl analog (CAS 2097929-23-0), bearing an additional lipophilic methyl group, is expected to exhibit a higher logP value (typical ΔlogP of approximately +0.5 for aromatic methyl substitution based on fragment-based calculation methods) . The target compound's lower lipophilicity predicts higher aqueous solubility and potentially reduced non-specific protein binding relative to the methyl-substituted comparator [2].

Physicochemical profiling Drug-likeness Lipophilicity

Patent-Disclosed Class-Level RSV Antiviral Activity: CAS 2097859-89-5 Falls Within a Privileged Chemotype Space Demonstrated to Inhibit RSV Replication

The compound CAS 2097859-89-5 is encompassed by the generic Markush structure (Formula I) of a patent family (WO2005058871, US7449463B2, US8883837B2) that explicitly claims morpholinyl-containing benzimidazoles as inhibitors of RSV replication [1]. The patent describes compounds in this class with antiviral activity demonstrated in cell-based RSV replication assays, where structurally related exemplars exhibit pEC₅₀ values indicative of potent RSV inhibition [1]. The target compound's unsubstituted 2-position represents a distinct structural variant within this chemotype space, occupying a specific SAR position that is underexplored relative to 2-substituted analogs [1].

Antiviral drug discovery Respiratory syncytial virus Benzimidazole inhibitors

Rotatable Bond Count and Molecular Flexibility: Three Rotatable Bonds Defines a Conformationally Constrained Scaffold Relative to More Flexible Analogs

The target compound possesses three rotatable bonds, as computed by PubChem [1]. This represents a relatively constrained scaffold compared to benzimidazole derivatives bearing longer alkyl linkers or extended side chains, which may exhibit five or more rotatable bonds . Lower rotatable bond count is associated with reduced entropic penalty upon target binding and potentially improved oral bioavailability, as described in widely accepted drug-likeness filters [2].

Conformational analysis Molecular flexibility Ligand efficiency

Hydrogen-Bond Acceptor Count of Six Defines a Pharmacophoric Signature Distinct from Benzimidazole Derivatives with Fewer Heteroatom Contacts

The target compound possesses six hydrogen-bond acceptor (HBA) atoms and zero hydrogen-bond donor (HBD) atoms, as computed by PubChem [1]. The HBA count arises from the sulfonamide oxygens (2), morpholine oxygen (1), morpholine nitrogen (1), pyrrolidine nitrogen (1), and benzimidazole N3 nitrogen (1). This HBA-rich profile, combined with the absence of HBD atoms, creates a pharmacophoric signature that favors interactions with hydrogen-bond donor-rich binding pockets, distinguishing it from benzimidazole analogs bearing hydroxyl or amine substituents that introduce HBD capacity [2].

Pharmacophore modeling Hydrogen bonding Target engagement

Best Research and Industrial Application Scenarios for 1-[1-(Morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2097859-89-5) Based on Established Differentiation Evidence


RSV Antiviral Drug Discovery: Chemotype Exploration of 2-Unsubstituted Benzimidazole Variants

CAS 2097859-89-5 serves as a key SAR probe for investigating the effect of 2-position substitution on RSV antiviral potency within the morpholinyl-benzimidazole chemotype family disclosed in WO2005058871 and US7449463B2 [1]. Its unsubstituted 2-position (R = H) provides a critical baseline data point for quantifying the contribution of 2-alkyl, 2-aryl, or 2-halo substituents to antiviral activity, selectivity, and cytotoxicity. Researchers can use this compound to establish the lower boundary of the SAR landscape before exploring substitution vectors that enhance potency [1].

Biophysical and ADME Profiling Studies Requiring Low Lipophilicity and Favorable Solubility

With a computed XLogP3-AA of 0.4, zero hydrogen-bond donors, and a molecular weight of 336.4 g/mol [2], CAS 2097859-89-5 occupies a favorable region of physicochemical property space for aqueous solubility and passive membrane permeability. This compound is suitable for biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) and ADME screening panels (e.g., Caco-2 permeability, microsomal stability) where lower lipophilicity reduces the risk of compound aggregation, nonspecific binding, and poor solubility-related assay interference [3].

Medicinal Chemistry: Synthetic Building Block for Diversifying the Benzimidazole 2-Position

The unsubstituted 2-position of the benzimidazole ring in CAS 2097859-89-5 provides a chemically accessible site for late-stage functionalization via electrophilic substitution, metal-catalyzed cross-coupling, or direct C–H activation chemistries [1]. This compound can serve as a versatile synthetic intermediate for generating focused libraries of 2-substituted morpholinyl-sulfonyl-benzimidazole derivatives, enabling systematic exploration of steric, electronic, and lipophilic effects at this key vector [1].

Computational Chemistry: Pharmacophore Model Development Using a Well-Defined HBA-Rich Scaffold

The six hydrogen-bond acceptor sites and zero hydrogen-bond donor atoms of CAS 2097859-89-5 [2] define a clean pharmacophoric profile suitable for computational modeling studies, including molecular docking, pharmacophore hypothesis generation, and structure-based virtual screening. The compound's constrained rotatable bond count (three) reduces the conformational sampling burden in docking studies, making it an efficient starting point for in silico hit identification campaigns targeting proteins with HBD-rich binding pockets [4].

Quote Request

Request a Quote for 1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.